tert-Butyl (2-chloro-5-iodopyrimidin-4-yl)carbamate
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Overview
Description
tert-Butyl (2-chloro-5-iodopyrimidin-4-yl)carbamate: is a chemical compound with the molecular formula C9H11ClIN3O2 and a molecular weight of 355.56 g/mol . This compound is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-chloro-5-iodopyrimidin-4-yl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloro-5-iodopyrimidine.
Reaction with tert-Butyl Carbamate: The 2-chloro-5-iodopyrimidine is then reacted with tert-butyl carbamate in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reaction is carried out in industrial reactors.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Quality Control: The final product undergoes rigorous quality control to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-chloro-5-iodopyrimidin-4-yl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts, such as palladium acetate, are commonly used in coupling reactions. The reactions are often carried out in the presence of a base like potassium carbonate and a solvent like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Scientific Research Applications
tert-Butyl (2-chloro-5-iodopyrimidin-4-yl)carbamate has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Biological Studies: It is used in the study of enzyme inhibitors and other biologically active compounds.
Material Science: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (2-chloro-5-iodopyrimidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include:
Enzyme Inhibition: The compound can bind to the active site of an enzyme, preventing its normal function.
Receptor Binding: It can interact with specific receptors on cell surfaces, modulating their activity.
Comparison with Similar Compounds
tert-Butyl (2-chloro-5-iodopyrimidin-4-yl)carbamate can be compared with other similar compounds, such as:
- tert-Butyl (2-chloro-5-bromopyrimidin-4-yl)carbamate
- tert-Butyl (2-chloro-5-fluoropyrimidin-4-yl)carbamate
- tert-Butyl (2-chloro-5-methylpyrimidin-4-yl)carbamate
These compounds share similar structures but differ in the halogen or substituent at the 5-position of the pyrimidine ring. The uniqueness of this compound lies in the presence of the iodine atom, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
tert-butyl N-(2-chloro-5-iodopyrimidin-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClIN3O2/c1-9(2,3)16-8(15)14-6-5(11)4-12-7(10)13-6/h4H,1-3H3,(H,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIJHKDRWTXRRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=NC=C1I)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClIN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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